7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide
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Description
The compound contains a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and two nitrogen atoms . Compounds containing this moiety have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and two nitrogen atoms . The presence of the sulfur and nitrogen atoms in the ring can significantly influence the chemical properties of these compounds.Future Directions
Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, these compounds are of considerable interest for the development of new drugs . Future research in this area is likely to focus on the synthesis of new 1,3,4-thiadiazole derivatives with improved potency and selectivity for specific biological targets.
Properties
IUPAC Name |
7-fluoro-3-methyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S2/c1-8-10-4-3-5-11(16)13(10)21-12(8)14(20)17-6-7-22-15-19-18-9(2)23-15/h3-5H,6-7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTCFIUBEZVOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2F)C(=O)NCCSC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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